

An In-depth Technical Guide to 4-Benzylphenyl isocyanate

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Compound of Interest

Compound Name: 4-Benzylphenyl isocyanate

CAS No.: 1823-37-6

Cat. No.: B155740

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of **4-benzylphenyl isocyanate**, a versatile reagent with growing importance in medicinal chemistry and materials science.

Physicochemical Properties

4-Benzylphenyl isocyanate is a bifunctional molecule featuring a reactive isocyanate group and a benzyl moiety. This unique structure underpins its utility as a chemical building block.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO	[1]
Molecular Weight	209.24 g/mol	
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	309 °C (lit.)	
Density	1.11 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.591 (lit.)	
CAS Number	146446-96-0	

Spectroscopic Characterization

Definitive identification and purity assessment of **4-benzylphenyl isocyanate** rely on a combination of spectroscopic techniques.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the key functional groups within the molecule. The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2270-2250 cm⁻¹. [4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Record the spectrum over a range of 4000-400 cm⁻¹. [3]
- Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
- Process the resulting spectrum to identify characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

^1H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the two phenyl rings and the methylene ($-\text{CH}_2-$) protons of the benzyl group. The integration of these signals will correspond to the number of protons in each environment.

^{13}C NMR: The carbon NMR spectrum will reveal the presence of the isocyanate carbon, typically in the 120-130 ppm range, along with the various aromatic and aliphatic carbons.

Experimental Protocol: ^1H and ^{13}C NMR

- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[3]
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum.
- Process the data, including referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The molecular ion peak (M^+) should correspond to the molecular weight of **4-benzylphenyl isocyanate**.

Experimental Protocol: ESI-MS

- Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[3]
- Infuse the solution into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode.

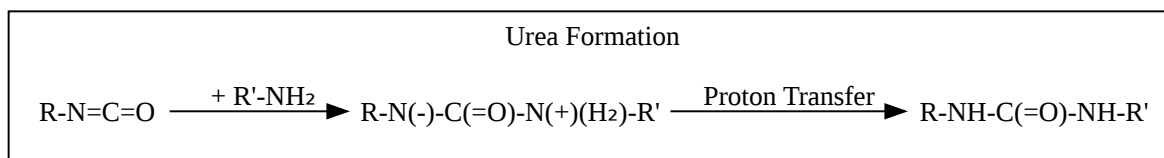
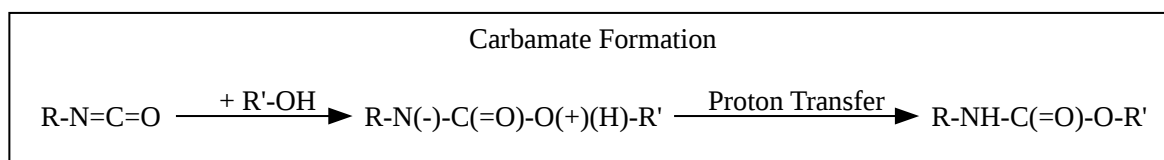
Reactivity and Reaction Mechanisms

The isocyanate functional group is highly electrophilic and reacts with a wide range of nucleophiles. This reactivity is central to its application in synthesis.

Reaction with Alcohols to Form Carbamates

Isocyanates react with alcohols to form carbamates (urethanes).[5] This reaction is fundamental in polyurethane chemistry and for the chemical modification of molecules containing hydroxyl groups.

Mechanism: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the carbamate linkage.



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Caption: Reaction of an isocyanate with an amine.

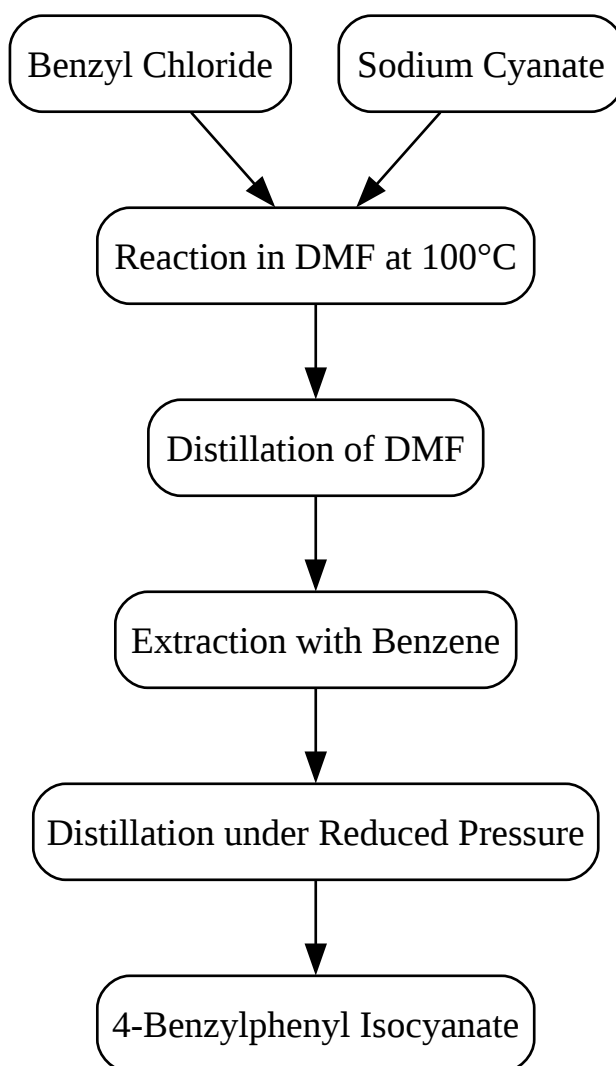
Reaction with Water

Isocyanates react with water, initially forming an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea. This reactivity with moisture necessitates handling and storage in anhydrous conditions. [6][7]

Synthesis and Purification

Benzyl isocyanates can be synthesized through several routes. A common laboratory-scale method involves the reaction of benzylamine with phosgene or a phosgene equivalent like triphosgene. [8] Another approach is the reaction of benzyl chloride with sodium cyanate. [9]

Illustrative Synthetic Workflow: From Benzyl Chloride



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Sources

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